molecular formula C7H14ClNO B1405137 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride CAS No. 1783405-84-4

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride

Cat. No. B1405137
M. Wt: 163.64 g/mol
InChI Key: XOVCHXDITPVEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride (1-THFCP-HCl) is a cyclic amine compound that has been used in scientific research for its wide range of applications. It is a cyclic amine that has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

  • Chemical Properties and Biological Activities of Cyclopropanes :

    • Cyclopropanes, which are structurally similar to a part of 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride, have been studied extensively due to their presence in natural and biologically active products. These compounds are known for their high ring strain, which facilitates unique chemical reactions. The literature has explored various [2+1]-type cyclopropanation reactions, highlighting the synthetic utility of cyclopropanes in modifying biologically active compounds and creating new molecular structures with potential therapeutic applications (Kamimura, 2014).
  • Applications in Fruit Preservation and Ripening :

    • Research has explored the use of 1-Methylcyclopropene (1-MCP), a compound related to cyclopropane, in inhibiting ethylene perception in fruits and vegetables. This inhibition aids in delaying ripening and senescence processes, thereby preserving the quality of fresh produce (Li et al., 2016). The wide-ranging effects of 1-MCP on different fruit species indicate the potential of cyclopropane-related compounds in agricultural and food science applications.
  • Environmental Impact and Toxicological Studies :

    • Tetrahydrofuran (THF), a functional group present in 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride, has been the subject of environmental and toxicological studies. These studies have examined the hazards, exposures, and risks associated with THF, revealing its polar nature, moderate acute toxicity, and potential for environmental persistence (Fowles et al., 2013).

Safety And Hazards

The safety data sheet for tetrahydrofuran, a component of the compound, indicates that it is highly flammable and harmful if swallowed. It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

1-(oxolan-2-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVCHXDITPVEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.